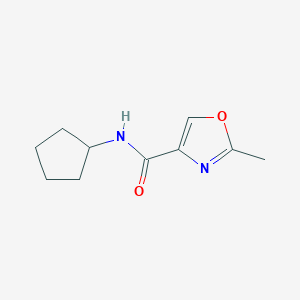

N-cyclopentyl-2-methyloxazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

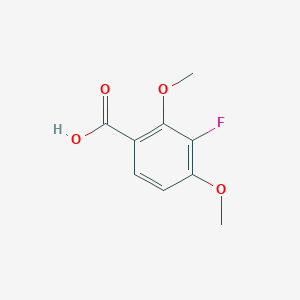

“N-cyclopentyl-2-methyloxazole-4-carboxamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.2341. It’s intended for research use only and not for human or veterinary use1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “N-cyclopentyl-2-methyloxazole-4-carboxamide”. However, oxazole derivatives have been synthesized and assessed for various biological activities2.Molecular Structure Analysis

The molecular structure of “N-cyclopentyl-2-methyloxazole-4-carboxamide” is defined by its molecular formula, C10H14N2O21. Unfortunately, I couldn’t find more detailed information about its molecular structure.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “N-cyclopentyl-2-methyloxazole-4-carboxamide”.Physical And Chemical Properties Analysis

The physical and chemical properties of “N-cyclopentyl-2-methyloxazole-4-carboxamide” are defined by its molecular formula, C10H14N2O2, and its molecular weight, 194.2341. More specific properties like melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique

Synthesis of Oxazoles

N-cyclopentyl-2-methyloxazole-4-carboxamide is related to the chemical class of oxazoles. Kumar et al. (2012) described a method for synthesizing 2-phenyl-4,5-substituted oxazoles, involving copper-catalyzed intramolecular cyclization. The process is a two-step synthesis, starting from β-(methylthio)enamides derived from 4-[(methylthio)hetero(aryl)methylene]-2-phenyl-5-oxazolone precursors. The method allows the introduction of functionalities like ester, N-substituted carboxamide, or acyl at the 4-position of oxazoles, indicating a wide applicability in synthesizing variants of oxazole compounds, including ones similar to N-cyclopentyl-2-methyloxazole-4-carboxamide *(Kumar et al., 2012)*.

Reactivity in Multicomponent Reactions

Murlykina et al. (2017) explored the application of well-known aminoazoles like 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions, including Ugi and Groebke–Blackburn–Bienaymé reactions. This study showcases the versatility of aminoazoles (a category close to N-cyclopentyl-2-methyloxazole-4-carboxamide) in synthesizing heterocyclic compounds, which can be fundamental in creating diverse libraries of compounds for various applications, including pharmacological ones *(Murlykina et al., 2017)*.

Synthesis of Novel Compounds

Caputo et al. (2020) reported on the design, synthesis, and biological evaluation of a series of oxazolone carboxamides as novel acid ceramidase inhibitors. This indicates the potential of oxazolone derivatives (structurally related to N-cyclopentyl-2-methyloxazole-4-carboxamide) in medicinal chemistry and drug discovery, specifically targeting lipid metabolism and associated disorders *(Caputo et al., 2020)*.

Safety And Hazards

The safety and hazards associated with “N-cyclopentyl-2-methyloxazole-4-carboxamide” are not specified in the sources I found. It’s important to note that this compound is intended for research use only and not for human or veterinary use1.

Orientations Futures

The future directions for “N-cyclopentyl-2-methyloxazole-4-carboxamide” are not specified in the sources I found. However, oxazole derivatives have been the subject of research due to their wide spectrum of biological activities2.

Please note that this information is based on the available sources and there might be more comprehensive data in scientific literature or databases not accessed in this search. Always follow safety guidelines when handling chemical substances. If you’re planning any experiments with this compound, please consult with a qualified professional.

Propriétés

IUPAC Name |

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-7-11-9(6-14-7)10(13)12-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIFODGMHLFDCRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)NC2CCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopentyl-2-methyl-1,3-oxazole-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzotriazol-1-ylmethyl)-N-[2-(benzotriazol-1-ylmethylsulfanyl)ethyl]-4-methylbenzamide](/img/structure/B2626368.png)

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2626370.png)

![ethyl 2-(1,6,7-trimethyl-2,4-dioxo-8-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2626371.png)

![1'-(Pent-4-enoyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2626373.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2626374.png)

![N-(benzo[d]thiazol-2-yl)-5-(N-(pyridin-3-ylmethyl)sulfamoyl)furan-2-carboxamide](/img/structure/B2626375.png)

![N-[2-(dimethylamino)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2626379.png)

![3-{[4-(2-ethoxyphenyl)piperazin-1-yl]sulfonyl}-N-methyl-1-propyl-1H-pyrazole-4-carboxamide](/img/no-structure.png)

![N-benzyl-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2626385.png)

![Ethyl 2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]butanoate](/img/structure/B2626386.png)